Home > Products > Screening Compounds P29023 > 1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea
1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea - 932990-17-5

1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea

Catalog Number: EVT-3548885
CAS Number: 932990-17-5
Molecular Formula: C20H21ClN6O
Molecular Weight: 396.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PSNCBAM-1 [, , , ] is a diarylurea derivative that acts as a negative allosteric modulator of the cannabinoid CB1 receptor [, , , ]. It is classified as a type II allosteric modulator, meaning it binds to a distinct site from the orthosteric (primary) binding site of the receptor []. PSNCBAM-1 has gained significant interest in scientific research due to its potential as a therapeutic agent for conditions associated with CB1 receptor activity, such as obesity and central nervous system disorders [, ].

Future Directions
  • Development of optimized analogs: SAR studies can be expanded to design and synthesize PSNCBAM-1 analogs with improved potency, selectivity, and pharmacokinetic properties. []
  • Exploration of biased agonism: Investigatating the potential of PSNCBAM-1 analogs to induce biased agonism at the CB1 receptor, selectively activating specific signaling pathways, may lead to the development of safer and more effective drugs. []

References:

[1] https://www.semanticscholar.org/paper/78a23f5eac37fe4be3b8bb3ab7005b8282c080d6 [] https://www.semanticscholar.org/paper/fd0d8d540514c3ede94b11e06475bd40038682b6[9] https://www.semanticscholar.org/paper/983ee4b8d219231b41712a21817ef6c21eae28e5[11] https://www.semanticscholar.org/paper/5a36d1f856209aae55912b17360b427c73f4de6e[25] https://www.semanticscholar.org/paper/76c1e7ee9e2c907fc110f8cfe4533e9a4affcbe5

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea, also known as PSNCBAM-1, is a cannabinoid CB1 receptor allosteric antagonist. [, , ] It has been shown to induce hypophagic effects in vivo. PSNCBAM-1 exhibits noncompetitive antagonism in guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding studies, demonstrating higher potency against the CB receptor agonist (−)-cis-3-[2-hydroxy-4-(1,1-dimethyl heptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) compared to R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]-pyrrolo[1,2,3,-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate] [WIN55,212-2 (WIN55)]. Electrophysiological studies have revealed that PSNCBAM-1 pretreatment can abolish CP55940-induced reductions in miniature inhibitory postsynaptic current (mIPSC) frequency but has no clear effect on WIN55 actions. It also attenuates the effects of the CB1 antagonist/inverse agonist N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-multipyrazole-3-carboxamide (AM251). These findings suggest that PSNCBAM-1 reduces CB1 receptor ligand functional efficacy in the cerebellum, potentially offering a therapeutic alternative to orthosteric CB1 antagonists/inverse agonists for treating CNS diseases.

Pyrimidinyl Biphenylureas

Compound Description: Pyrimidinyl biphenylureas represent a class of novel analogues designed to increase structural diversity and explore alternative heterocyclic ring systems in CB1 ligands. They have been shown to positively modulate the binding of the orthosteric agonist CP55,940 while antagonizing G-protein coupling activity at the CB1 receptor. Compounds 7d and 8d within this class have demonstrated the ability to induce ERK1/2 phosphorylation through β-arrestin, contrasting with the G protein-dependent mechanism of the orthosteric CP55,940. This suggests the potential for biased agonism and a new mechanism for achieving anti-obesity effects.

Relevance: These compounds are structurally related to 1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea through the presence of the pyrimidine ring within their structure. The target compound also features a pyrimidine ring, specifically a 4-(dimethylamino)-6-methylpyrimidin-2-yl group. This shared structural motif highlights the importance of the pyrimidine ring in modulating CB1 receptor activity and its potential for developing novel anti-obesity drugs.

1-(2-(2-chlorophenyl)benzo[d]oxazol-5-yl)-3-(4-(trifluoromethoxy)phenyl)urea (compound 5 n)

Compound Description: 1-(2-(2-chlorophenyl)benzo[d]oxazol-5-yl)-3-(4-(trifluoromethoxy)phenyl)urea, referred to as compound 5n, is a potent angiogenesis inhibitor exhibiting selective activity against vascular endothelial growth factor receptor 2 (VEGFR-2) over epidermal growth factor receptor (EGFR) kinase. It demonstrates potent antiproliferative activity against human umbilical vein endothelial cells (HUVEC), H1975, A549, and HeLa cell lines, with IC50 values of 8.46, 1.40, 7.61, and 0.28 μm, respectively. Compound 5n also shows a significant inhibitory effect on VEGFR-2 kinase (IC50 = 0.25 μm) and potent anti-angiogenesis capacity as evidenced by the chick chorioallantoic membrane (CAM) assay. Molecular docking analysis suggests that compound 5n acts as a type II inhibitor of VEGFR-2 kinase.

Relevance: This compound and 1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea both belong to the broader category of diarylurea derivatives. Both compounds feature a urea linker connecting two aromatic rings with various substituents. This shared structural scaffold suggests a potential for these compounds to interact with similar biological targets, despite their distinct functionalities and activities.

Overview

1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea is a complex organic compound with significant implications in medicinal chemistry. This compound features a urea linkage and multiple aromatic systems, which contribute to its unique chemical behavior and potential biological activities. The compound is characterized by its IUPAC name, which reflects its structural complexity, and it is often studied for its pharmacological properties.

Source

The compound is synthesized through various organic chemistry methods, often involving multi-step reactions that yield the desired urea derivative. It is available for purchase from chemical suppliers, indicating its relevance in research and development settings.

Classification

This compound falls under the category of phenylurea derivatives, which are known for their diverse biological activities, including potential applications in drug development. Its structure includes a chlorophenyl group and a dimethylamino-substituted pyrimidine, which are critical for its activity profile.

Synthesis Analysis

Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea typically involves several key steps:

  1. Preparation of Intermediates: The synthesis often begins with the formation of intermediate compounds, such as 4-(dimethylamino)-6-methylpyrimidin-2-amine and 4-chloroaniline.
  2. Condensation Reactions: These intermediates are then subjected to condensation reactions to form the urea derivative. For example, the reaction between 4-(dimethylamino)-6-methylpyrimidin-2-amine and 4-chloroaniline can yield the target compound under specific conditions.

Technical Details

The reaction conditions are crucial for optimizing yield and purity. Common techniques include:

  • Refluxing in organic solvents: Such as dichloromethane or acetonitrile.
  • Use of bases: Like triethylamine to facilitate reactions.
  • Purification methods: Including recrystallization or chromatography to isolate the final product .
Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea can be described as follows:

  • Molecular Formula: C20H21ClN6O
  • Molecular Weight: Approximately 396.9 g/mol
  • InChI: InChI=1S/C20H21ClN6O/c1-13-12-18(27(2)3)26-19(22-13)23-15-8-10-17(11-9-15)25-20(28)24-16-6-4-14(21)5-7-16/h4-12H,1-3H3,(H,22,23,26)(H2,24,25,28).

Data

The structural analysis reveals several functional groups that influence the compound's reactivity and interaction with biological targets. The presence of both electron-donating (dimethylamino) and electron-withdrawing (chlorophenyl) groups creates a balanced electronic environment conducive to various chemical reactions.

Chemical Reactions Analysis

Reactions

1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea can undergo several types of chemical reactions:

Types of Reactions

  • Oxidation: Can be oxidized to form nitro derivatives using reagents like potassium permanganate.
  • Reduction: Can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, allowing for further functionalization .

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: Potassium permanganate.
  • Reducing agents: Lithium aluminum hydride.
    These reactions often require controlled temperature and solvent conditions to achieve optimal results.
Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound's ability to bind to these targets modulates their activity, leading to various physiological effects. For instance, it may inhibit certain kinases involved in disease processes, thus showcasing potential therapeutic benefits in treating conditions like cancer or infectious diseases .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Poor aqueous solubility (<1 μg/mL), consistent with other diarylureas.

Relevant Data

Experimental studies have shown that compounds similar to this one exhibit high lipophilicity (>4), which affects their pharmacokinetic profiles and bioavailability in biological systems .

Applications

1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea has several significant applications in scientific research:

Scientific Uses

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
  • Biological Research: Studied for antimicrobial properties against various pathogens.

Industry Applications

The compound is also utilized in developing new materials and chemical processes within industrial settings, highlighting its versatility beyond just medicinal uses .

Properties

CAS Number

932990-17-5

Product Name

1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea

IUPAC Name

1-(4-chlorophenyl)-3-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]urea

Molecular Formula

C20H21ClN6O

Molecular Weight

396.9 g/mol

InChI

InChI=1S/C20H21ClN6O/c1-13-12-18(27(2)3)26-19(22-13)23-15-8-10-17(11-9-15)25-20(28)24-16-6-4-14(21)5-7-16/h4-12H,1-3H3,(H,22,23,26)(H2,24,25,28)

InChI Key

NONWPXDOTHWSRA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)N(C)C

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.